N-(3-(benzo[d][1,3]dioxol-5-yl(morpholino)methyl)-4,5-dimethylthiophen-2-yl)furan-2-carboxamide
Descripción
The exact mass of the compound N-(3-(benzo[d][1,3]dioxol-5-yl(morpholino)methyl)-4,5-dimethylthiophen-2-yl)furan-2-carboxamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(3-(benzo[d][1,3]dioxol-5-yl(morpholino)methyl)-4,5-dimethylthiophen-2-yl)furan-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(benzo[d][1,3]dioxol-5-yl(morpholino)methyl)-4,5-dimethylthiophen-2-yl)furan-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
N-[3-[1,3-benzodioxol-5-yl(morpholin-4-yl)methyl]-4,5-dimethylthiophen-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O5S/c1-14-15(2)31-23(24-22(26)18-4-3-9-28-18)20(14)21(25-7-10-27-11-8-25)16-5-6-17-19(12-16)30-13-29-17/h3-6,9,12,21H,7-8,10-11,13H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQAMMAGLSAQOND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(C2=CC3=C(C=C2)OCO3)N4CCOCC4)NC(=O)C5=CC=CO5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
N-(3-(benzo[d][1,3]dioxol-5-yl(morpholino)methyl)-4,5-dimethylthiophen-2-yl)furan-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article summarizes the available data on its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 399.4 g/mol. Its structure incorporates a benzo[d][1,3]dioxole moiety, which is known for its pharmacological properties. The presence of morpholine and thiophene groups suggests potential interactions with various biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing benzo[d][1,3]dioxole derivatives. For instance, similar compounds have been shown to exhibit significant cytotoxicity against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Doxorubicin | HepG2 | 7.46 |
| Doxorubicin | HCT116 | 8.29 |
| Doxorubicin | MCF7 | 4.56 |
| N-(3-(benzo[d][1,3]dioxol-5-yl(morpholino)methyl)-4,5-dimethylthiophen-2-yl)furan-2-carboxamide | HepG2 | TBD |
| N-(3-(benzo[d][1,3]dioxol-5-yl(morpholino)methyl)-4,5-dimethylthiophen-2-yl)furan-2-carboxamide | HCT116 | TBD |
| N-(3-(benzo[d][1,3]dioxol-5-yl(morpholino)methyl)-4,5-dimethylthiophen-2-yl)furan-2-carboxamide | MCF7 | TBD |
The anticancer mechanisms include apoptosis induction and cell cycle arrest. Studies have shown that these compounds can inhibit EGFR (Epidermal Growth Factor Receptor), leading to reduced proliferation of cancer cells .
Anti-inflammatory Activity
Compounds similar to N-(3-(benzo[d][1,3]dioxol-5-yl(morpholino)methyl)-4,5-dimethylthiophen-2-yl)furan-2-carboxamide have also demonstrated anti-inflammatory properties. In one study, derivatives showed significant inhibition of COX (cyclooxygenase) enzyme activity:
| Compound | Inhibition (%) at 1 hour |
|---|---|
| Compound A | 86% |
| Compound B | 64% |
| Compound C | 58% |
These findings suggest that the compound may reduce inflammatory markers such as IL-1β and prostaglandins .
The biological activity of N-(3-(benzo[d][1,3]dioxol-5-yl(morpholino)methyl)-4,5-dimethylthiophen-2-yl)furan-2-carboxamide can be attributed to several mechanisms:
- EGFR Inhibition : The compound may inhibit the activation of EGFR signaling pathways, which are crucial for cancer cell survival and proliferation.
- Induction of Apoptosis : Through modulation of proteins such as Bax and Bcl-2, the compound can promote apoptosis in cancer cells.
- Anti-inflammatory Pathways : By inhibiting COX enzymes and reducing pro-inflammatory cytokines like IL-1β, the compound may exert beneficial effects in inflammatory conditions.
Case Studies
A notable case involved the testing of related benzo[d][1,3]dioxole derivatives in preclinical models. These studies revealed that certain modifications in the chemical structure could enhance anticancer efficacy while minimizing toxicity towards normal cells .
Q & A
Basic: What synthetic methodologies are recommended for synthesizing derivatives of this compound, and how can reaction conditions be optimized?
Answer:
The synthesis of structurally analogous compounds involves multi-step protocols. For example, coupling reactions using DCM (dichloromethane) under reflux with oxalyl chloride (C₂O₂Cl₂) are effective for activating carboxyl groups, followed by amide bond formation using DMAP (4-dimethylaminopyridine) in DMF (dimethylformamide) at 60°C for 36 hours . Optimization includes:
- Reagent stoichiometry : Excess acyl chloride (1.2–1.5 eq) improves coupling efficiency.
- Temperature control : Reflux in DCM (50°C) minimizes side reactions.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity.
Basic: Which spectroscopic techniques are critical for characterizing this compound’s structure?
Answer:
Key techniques include:
- FT-IR : Identifies functional groups (e.g., carbonyl stretch at ~1650–1700 cm⁻¹ for amides) .
- NMR :
- High-resolution mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ calculated for C₂₄H₂₅N₂O₅S: 477.1421) .
Basic: How should in vitro pharmacological screening be designed to evaluate this compound’s bioactivity?
Answer:
- Target selection : Prioritize kinases or enzymes structurally related to the compound’s scaffold (e.g., tubulin polymerization assays for furan-containing analogs) .
- Dose-response curves : Test concentrations from 0.1–100 µM, with positive controls (e.g., paclitaxel for microtubule stabilization) .
- Cell viability assays : Use MTT or resazurin in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
Advanced: How can computational modeling (e.g., molecular docking) predict this compound’s mechanism of action?
Answer:
- Docking software : Use AutoDock Vina or Schrödinger Maestro with a grid box centered on the target’s active site (e.g., tubulin’s colchicine-binding domain) .
- Parameter setup :
- Force field: AMBER or CHARMM for protein-ligand interactions.
- Ligand flexibility: Include rotatable bonds in the morpholine and benzodioxole groups.
- Validation : Compare docking scores (ΔG ≤ -8 kcal/mol) with known inhibitors .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound class?
Answer:
- Meta-analysis : Compare datasets across studies (e.g., IC₅₀ values in kinase assays) to identify outliers .
- Experimental replication : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize variability .
- Structural analogs : Test derivatives with modified substituents (e.g., replacing benzodioxole with chlorophenyl) to isolate pharmacophoric features .
Advanced: What strategies improve reaction yields in the synthesis of morpholine-containing thiophene derivatives?
Answer:
- Catalytic additives : Use DMAP (10 mol%) to accelerate amide bond formation .
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 36 hours) while maintaining >90% yield .
- Solvent optimization : Replace DMF with THF (tetrahydrofuran) for better solubility of thiophene intermediates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
